Product packaging for 1,1-Diallyl-3-phenylurea(Cat. No.:CAS No. 100615-32-5)

1,1-Diallyl-3-phenylurea

Cat. No.: B5657495
CAS No.: 100615-32-5
M. Wt: 216.28 g/mol
InChI Key: WTNHSTMLXCXNDF-UHFFFAOYSA-N
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Description

1,1-Diallyl-3-phenylurea, with the molecular formula C13H16N2O, is a synthetic phenylurea derivative of significant interest in medicinal chemistry and biochemical research . The compound features a urea core scaffold substituted with two allyl groups on one nitrogen and a phenyl ring on the other. This structure is closely related to 1,3-diphenylurea, which is recognized as a cytokinin plant hormone that can induce flower development . The urea pharmacophore is embedded in numerous bioactive compounds and FDA-approved drugs, noted for its ability to interact with diverse biological targets . Recent scientific investigations highlight that diarylurea-based scaffolds, particularly Schiff base derivatives of 1,3-diphenylurea, exhibit potent inhibitory activity against the α-glucosidase enzyme, showcasing overwhelming inhibitory potential with IC50 values in the low micromolar range. This suggests a promising application for such compounds in anti-diabetic research for better glycemic control . While this compound's specific mechanism of action is a subject for further investigation, its structural profile makes it a valuable chemical tool for researchers exploring new enzyme inhibitors, hormone mimics, and structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B5657495 1,1-Diallyl-3-phenylurea CAS No. 100615-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,1-bis(prop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNHSTMLXCXNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100615-32-5
Record name 1,1-DIALLYL-3-PHENYLUREA
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Spectroscopic and Structural Elucidation of 1,1 Diallyl 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of 1,1-Diallyl-3-phenylurea, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, distinct signals corresponding to the different types of protons in the molecule are observed. rsc.org

The protons of the two equivalent allyl groups exhibit characteristic chemical shifts. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂) appear as a multiplet in the range of δ 3.95-3.97 ppm. The four terminal vinyl protons (=CH₂) also present as a multiplet between δ 5.25-5.31 ppm. The two protons of the internal vinyl carbons (-CH=) are observed as a multiplet in the δ 5.85-5.92 ppm region. rsc.org

The protons of the phenyl group are also clearly distinguishable. A broad singlet at δ 6.51 ppm is attributed to the proton attached to the nitrogen of the urea (B33335) linkage (NH). rsc.org

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
3.95-3.97m4HN-CH₂
5.25-5.31m4H=CH₂
5.85-5.92m2H-CH=
6.51br. s1HNH

Source: The Royal Society of Chemistry, 2024. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

While specific ¹³C NMR data for this compound is not detailed in the provided search results, general principles of ¹³C NMR spectroscopy allow for the prediction of the chemical shifts for the carbon atoms in the molecule. The carbon skeleton of a molecule can be directly observed, including quaternary carbons which are not visible in ¹H NMR. ucl.ac.uk

For this compound, one would expect distinct signals for the carbonyl carbon of the urea group, the carbons of the phenyl ring, and the carbons of the two allyl groups. The chemical environment of each carbon atom influences its resonance frequency, providing a unique fingerprint of the molecule's structure. compoundchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. rug.nl For this compound, with a molecular formula of C₁₃H₁₆N₂O, the predicted monoisotopic mass is 216.1263 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Fragmentation Pattern Analysis (e.g., ESI)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that allows for the analysis of intact molecules. rsc.org When coupled with a mass analyzer, ESI-MS can also be used to study the fragmentation of a molecule. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under specific conditions.

For this compound, characteristic fragmentation would likely involve the loss of the allyl groups or cleavage of the urea bond, providing further evidence for the proposed structure. The analysis of phenylurea herbicides, a class of compounds to which this compound belongs, often utilizes mass spectrometry to identify and quantify these compounds based on their specific fragmentation patterns. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features, including the urea moiety, phenyl group, and allyl groups.

A study published by The Royal Society of Chemistry provides experimental IR data for this compound. rsc.org The reported vibrational frequencies and their assignments are crucial for the structural confirmation of the compound. The key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3351N-H stretchingUrea (secondary amine)
2980C-H stretchingAllyl groups (sp³ C-H)
1639C=O stretching (Amide I)Urea
1597C=C stretching / Aromatic ringPhenyl group / Allyl groups
1532N-H bending (Amide II)Urea
1443C-H bending / Aromatic ringPhenyl group / Allyl groups

Table 1: Characteristic Infrared Absorption Bands for this compound. rsc.org

The prominent band at 3351 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amine in the urea linkage, a characteristic feature for monosubstituted ureas. rsc.org The absorption at 2980 cm⁻¹ corresponds to the C-H stretching vibrations of the sp³ hybridized carbons in the allyl groups. rsc.org

A strong absorption peak observed at 1639 cm⁻¹ is assigned to the C=O stretching vibration, commonly referred to as the Amide I band, which is characteristic of the urea carbonyl group. rsc.org The band at 1597 cm⁻¹ likely arises from a combination of C=C stretching vibrations from the allyl groups and the aromatic C=C stretching of the phenyl ring. rsc.org

The band at 1532 cm⁻¹ , known as the Amide II band, is a result of N-H bending coupled with C-N stretching, further confirming the presence of the urea functional group. rsc.org Finally, the absorption at 1443 cm⁻¹ can be assigned to C-H bending vibrations within the allyl groups and skeletal vibrations of the phenyl ring. rsc.org

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding of a compound.

Despite a thorough search of the scientific literature, including major chemical databases and crystallography repositories, no published X-ray crystal structure for this compound could be located. While crystal structures for other substituted phenylurea derivatives are available, this specific compound appears not to have been characterized by single-crystal X-ray diffraction, or at least, the data has not been made publicly available. Therefore, detailed information on its solid-state packing, bond parameters, and intermolecular hydrogen bonding network remains undetermined.

Chemical Reactivity and Derivatization Studies of 1,1 Diallyl 3 Phenylurea

Reactivity of the Diallyl Moiety

The two allyl groups attached to the nitrogen atom of the urea (B33335) functionality are rich in electron density, making them susceptible to a variety of chemical transformations typical of olefins.

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been widely applied in organic synthesis. researchgate.netbeilstein-journals.org The diallyl moiety of 1,1-Diallyl-3-phenylurea can theoretically undergo ring-closing metathesis (RCM) to form a five-membered heterocyclic ring. This type of reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts. d-nb.infonih.gov The general mechanism involves the formation of a metallacyclobutane intermediate. beilstein-journals.org While specific studies on the RCM of this compound are not extensively documented in the provided results, the successful RCM of similar diallyl compounds suggests its feasibility. researchgate.net For instance, N-tosyldiallylamine undergoes RCM in aqueous solvent mixtures. nih.gov

The efficiency of such a reaction would likely depend on the catalyst and reaction conditions chosen. For example, second-generation Hoveyda-Grubbs catalysts have shown high efficiency in aqueous solvent mixtures for various substrates. nih.gov The choice of solvent can also be critical, with water-miscible solvents like dimethoxyethane (DME) and acetone (B3395972) being effective for RCM reactions. nih.gov

Table 1: Potential Olefin Metathesis Reaction of this compound

Reactant Reaction Type Potential Product Catalyst Examples

Electrophilic and Nucleophilic Additions to Allyl Groups

The double bonds of the allyl groups are susceptible to electrophilic addition reactions. Common electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) can add across the double bond to yield a variety of functionalized derivatives.

Nucleophilic additions to the allyl groups are also possible, particularly through transition metal-catalyzed reactions. For instance, palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction, allow for the introduction of a wide range of nucleophiles. science.gov In such reactions, a palladium(0) catalyst would coordinate to the double bond, and in the presence of a suitable leaving group (which would require prior functionalization of the allyl group), a nucleophile can attack the allylic position. Both soft carbon and nitrogen nucleophiles have been successfully employed in such reactions with allylic acetates. science.gov

Oxidative Cleavage and Reduction Transformations

The olefinic bonds of the diallyl moiety can be cleaved under oxidative conditions. Ozonolysis is a common method for the oxidative cleavage of alkenes, which would break the double bonds and, depending on the workup conditions, yield aldehydes or carboxylic acids. harvard.edu Another method for oxidative cleavage of vicinal diols, which can be formed from the alkenes by hydroxylation, is the use of reagents like lead tetraacetate (Pb(OAc)₄) or periodic acid (HIO₄). libretexts.org This two-step sequence provides an alternative to ozonolysis. libretexts.org

Conversely, the double bonds of the allyl groups can be reduced to the corresponding propyl groups. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reduction of the urea carbonyl group itself is more challenging. While cyclic ureas can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding aminals, this typically requires forcing conditions. acs.org An Iridium catalyst has been reported for the selective hydrogenolysis of urea derivatives to formamides and amines, tolerating other more reactive carbonyl groups. u-tokyo.ac.jp

Transformations Involving the Phenylurea Core

The phenylurea core of this compound offers additional sites for chemical modification, namely the phenyl ring and the urea nitrogen atoms.

Substitutions on the Phenyl Ring

The phenyl ring of the phenylurea moiety can undergo electrophilic aromatic substitution reactions. The urea group is generally considered an ortho-, para-directing group, activating the ring towards substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to introduce substituents primarily at the ortho and para positions of the phenyl ring. The specific position of substitution can be influenced by the steric hindrance imposed by the rest of the molecule. Studies on other phenylurea derivatives have shown a strong preference for para-substitution. nih.gov For instance, introducing electron-withdrawing groups like nitro or halogen at the para-position has been shown to be beneficial in certain applications. nih.govoup.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ 1,1-Diallyl-3-(4-nitrophenyl)urea, 1,1-Diallyl-3-(2-nitrophenyl)urea
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ 1,1-Diallyl-3-(4-bromophenyl)urea, 1,1-Diallyl-3-(4-chlorophenyl)urea

The electronic nature of the substituents on the phenyl ring can significantly influence the properties and reactivity of the entire molecule. tandfonline.com

Modifications at the Urea Nitrogen Atoms

The nitrogen atoms of the urea group can also be sites for further derivatization. The hydrogen atom on the nitrogen adjacent to the phenyl group (N-3) can be substituted. For example, alkylation at this position would lead to a trisubstituted urea. The introduction of substituents on the urea nitrogens can affect the molecule's conformation and hydrogen bonding capabilities. nih.gov

It is also conceivable to cleave the bond between the carbonyl group and the diallylamino group under certain conditions, potentially allowing for the exchange of the diallylamine (B93489) moiety with another amine. Processes for the conversion of symmetrically substituted ureas to unsymmetrically substituted ones by reacting them with an amine at elevated temperatures have been described. google.com Furthermore, a process for the removal of organic radicals from N-substituted ureas has been reported, which could potentially be adapted to modify the substitution pattern at the nitrogen atoms. google.com

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of structurally modified analogues and homologues of this compound allows for the systematic investigation of structure-activity relationships and the optimization of its chemical and physical properties. These modifications can be broadly categorized into alterations of the diallyl moiety, the phenyl ring, and the urea backbone itself. The synthetic strategies employed typically rely on well-established methodologies for urea formation, primarily involving the reaction of isocyanates with amines.

Modification of the N,N-Diallyl Group:

Analogues with different substituents on the nitrogen atom can be prepared by reacting phenyl isocyanate with a variety of secondary amines. For instance, replacing the allyl groups with other alkyl, aryl, or functionalized groups can be achieved by using the corresponding N,N-disubstituted amine as the starting material. The general reaction is as follows:

R1R2NH + Ph-N=C=O → R1R2N-C(=O)NH-Ph

Homologues of this compound, where the allyl chains are extended, can be synthesized from the corresponding di-alkenylamines.

Modification of the Phenyl Ring:

To explore the influence of the aromatic substituent, analogues with various functional groups on the phenyl ring can be synthesized. This is typically achieved by using a substituted phenyl isocyanate, which is in turn prepared from the corresponding substituted aniline (B41778). A wide array of substituted anilines are commercially available or can be synthesized through standard aromatic substitution reactions. The general synthesis is:

Ar-NH2 → Ar-N=C=O Ar-N=C=O + (CH2=CHCH2)2NH → (CH2=CHCH2)2N-C(=O)NH-Ar

A study on the synthesis of N-phenyl-N-(substituted) phenoxy acetyl ureas illustrates a multi-step pathway that can be adapted for such modifications. iglobaljournal.com This involves initial synthesis of phenylurea, followed by chloroacetylation and subsequent reaction with various substituted phenols. iglobaljournal.com

Modification of the Urea Linkage:

Alterations to the urea backbone, such as the synthesis of thioureas or guanidines, represent another class of structural modification. For example, the corresponding thiourea (B124793) analogue, 1,1-diallyl-3-phenylthiourea, can be synthesized by reacting diallylamine with phenyl isothiocyanate.

The following table summarizes some potential synthetic routes to analogues and homologues of this compound.

Target Analogue/Homologue Synthetic Approach Key Reactants Reference for General Method
1,1-Diethyl-3-phenylureaReaction of diethylamine (B46881) with phenyl isocyanate.Diethylamine, Phenyl isocyanate organic-chemistry.orgorganic-chemistry.org
1,1-Diallyl-3-(4-chlorophenyl)ureaReaction of diallylamine with 4-chlorophenyl isocyanate.Diallylamine, 4-Chlorophenyl isocyanate smolecule.com
1,1-Diallyl-3-benzylureaReaction of diallylamine with benzyl (B1604629) isocyanate.Diallylamine, Benzyl isocyanate researchgate.net
N-Alkyl-N-allyl-3-phenylureasReaction of the corresponding N-alkyl-N-allylamine with phenyl isocyanate.N-Alkyl-N-allylamine, Phenyl isocyanate organic-chemistry.org
1,1-Diallyl-3-phenylthioureaReaction of diallylamine with phenyl isothiocyanate.Diallylamine, Phenyl isothiocyanate organic-chemistry.org

Stereochemical Considerations in Derivatization Reactions

The presence of two allyl groups in this compound introduces the potential for stereoisomerism in its derivatization products. Reactions that occur at the double bonds of the allyl groups can lead to the formation of new stereocenters, and the stereochemical outcome of these reactions is an important consideration for understanding the properties of the resulting derivatives.

Reactions at the Allylic Double Bonds:

Derivatization reactions that target the C=C double bonds, such as epoxidation, dihydroxylation, or addition reactions, can generate one or more stereocenters. For example, the epoxidation of one allyl group would lead to the formation of a chiral epoxide. If both allyl groups are epoxidized, a mixture of diastereomers can be formed. The stereoselectivity of such reactions (i.e., the preferential formation of one stereoisomer over another) will depend on the reaction conditions, the reagents used, and the potential for substrate control.

Palladium-Catalyzed Carboamination Reactions:

Palladium-catalyzed reactions of diallyl urea derivatives have been shown to proceed with a high degree of stereocontrol. For instance, the desymmetrization of meso-2,5-diallylpyrrolidinyl ureas via asymmetric Pd-catalyzed carboamination reactions can generate products with three stereocenters with good diastereoselectivity and enantioselectivity. nih.gov This suggests that similar catalytic systems could be employed for the stereoselective derivatization of this compound, where the catalyst controls the stereochemical outcome of the C-N and C-C bond-forming steps. nih.gov

Intramolecular Nucleophilic Vinylic Substitution (SNV):

Studies on N,N'-diallyl ureas have shown that they can undergo intramolecular SNV reactions upon treatment with a base. bris.ac.uk These reactions involve a tandem sequence of isomerizations and substitution, and mechanistic studies have confirmed that the SNV reaction is stereospecific. bris.ac.uk This stereospecificity implies that the stereochemistry of the starting diallyl urea can directly influence the stereochemistry of the resulting product.

Stereochemistry of Organometallic Intermediates:

Reactions involving the formation of π-allylpalladium complexes are known to be highly stereoselective. publish.csiro.aupublish.csiro.au The nucleophilic attack on the π-allyl ligand typically occurs from the side opposite to the metal, leading to a predictable stereochemical outcome. publish.csiro.au Therefore, derivatization reactions of this compound that proceed through such intermediates would be expected to exhibit a high degree of stereocontrol.

The following table provides a hypothetical overview of the stereochemical possibilities in the derivatization of this compound.

Derivatization Reaction Potential for New Stereocenters Factors Influencing Stereoselectivity Relevant Concepts
Epoxidation of one allyl groupOne new stereocenter (chiral epoxide)Chiral epoxidizing agents, substrate controlEnantioselective synthesis
Dihydroxylation of both allyl groupsUp to four stereoisomers (diastereomers and enantiomers)Chiral ligands for the dihydroxylation catalyst (e.g., AD-mix)Diastereoselective and enantioselective synthesis
Palladium-catalyzed carboaminationMultiple new stereocentersChiral phosphine (B1218219) ligands on the palladium catalystAsymmetric catalysis, Desymmetrization nih.gov
Intramolecular SNV reactionFormation of a new stereocenterStereochemistry of the starting materialStereospecific reactions bris.ac.uk

It is important to note that while these general principles of stereochemistry apply, the specific stereochemical outcomes for derivatization reactions of this compound would need to be determined experimentally.

Structure Activity Relationship Sar and Computational Studies of Phenylurea Derivatives

Investigation of Structural Features Influencing Biological Activity

The presence of lipophilic substituents on the nitrogen atoms of the urea (B33335) group is often a prerequisite for the biological activity of many phenylurea derivatives. nih.gov In 1,1-Diallyl-3-phenylurea, the two allyl groups (prop-2-enyl) serve as these N-lipophilic substituents. These groups can influence how the molecule interacts with biological targets through hydrophobic and van der Waals interactions. The phenylurea scaffold itself is a key pharmacophore in many insecticides and other agrochemicals. tandfonline.com

Studies on various phenylurea derivatives have shown that while N-lipophilic substituents are necessary for an inhibitory effect in certain systems, there is an optimal size and lipophilicity. nih.gov For instance, in a series of N'-phenyl-N,N-disubstituted ureas studied for photosynthesis inhibition, an increase in the length of the N-alkyl chain beyond a certain point led to a decrease in activity. nih.gov While not ureas, studies on N-allylthiourea derivatives have also highlighted the role of the allyl group's pharmacophore in potential anticancer activities. researchgate.net The diallyl configuration on a single nitrogen atom, as seen in this compound, contributes to a specific spatial and electronic arrangement that influences its interaction with molecular targets.

The phenyl ring is a critical component for the activity of many phenylurea derivatives, and its substitution pattern can dramatically alter the biological profile. nih.gov In many cases, the unsubstituted phenyl ring of this compound serves as a baseline for activity, which can be enhanced or modified by the addition of various functional groups.

Research has demonstrated that the electronic and steric properties of substituents on the phenyl ring are key modulators of activity. For example, the efficiency of photosynthesis inhibition by phenylureas was found to be significantly increased by a 3,4-disubstitution pattern on the phenyl ring. nih.gov In the context of IDO1 inhibition, modifications on the phenyl ring were explored, with a strong preference for para-substitution being observed; ortho- or meta-substitutions often led to a loss of activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can affect the molecule's ability to participate in crucial interactions like hydrogen bonds or π-stacking. science.gov The table below summarizes findings on how different phenyl ring substituents affect the activity of various phenylurea derivatives.

Substituent/PositionEffect on ActivityBiological Target/ActivityReference
3,4-disubstitutionIncreased efficiencyPhotosynthesis (PS II) Inhibition nih.gov
Para-substitution (Halogens, small alkyls)Maintained or similar activityIDO1 Inhibition nih.gov
Ortho- or Meta-substitutionLoss of activityIDO1 Inhibition nih.gov
Para-substitution (Isopropyl group)Loss of activityIDO1 Inhibition nih.gov
Disubstituted terminal phenyl ringsSuperior activity over monosubstitutedAntiproliferative (Leukemia) mdpi.com
Electron-donating group (e.g., methyl)Lethal effects on specific cancer cell linesAntiproliferative (Melanoma, Breast, Renal) mdpi.com

The three-dimensional shape and electronic properties of phenylurea derivatives are crucial for their interaction with biological receptors. The urea moiety itself is planar, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. researchgate.net This planarity facilitates the formation of intermolecular hydrogen bonds, which are often vital for binding to a target protein. researchgate.net

Topological/Conformational ParameterPredicted ValueReference
Molecular FormulaC13H16N2O uni.lu
XlogP2.4 uni.lu
Predicted Collision Cross Section (CCS, Ų) uni.lu
[M+H]+151.0 uni.lu
[M+Na]+155.8 uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical tools that correlate the chemical structure of compounds with their biological activity. spandidos-publications.com They are instrumental in understanding the properties that drive efficacy and in predicting the activity of novel compounds.

The development of a QSAR model is a systematic process aimed at creating a statistically robust equation that can forecast the biological potency of compounds. nih.govuniroma1.it For phenylurea derivatives, QSAR models have been successfully developed for a range of activities, including herbicidal effects, cytotoxicity, and antimalarial potency. researchgate.netnih.govijsmr.in

The process typically begins with a dataset of compounds for which the biological activity (e.g., IC50 or LD50) has been experimentally determined. researchgate.net Various mathematical techniques, from multiple linear regression (MLRA) to more complex machine learning algorithms like deep neural networks, are then employed to build the model. ijsmr.inmdpi.com The ultimate goal is to generate a predictive relationship where the biological activity is a function of calculated molecular descriptors. uniroma1.it For example, QSAR models for the ecotoxicity of phenylurea herbicides have been developed using descriptors related to lipophilicity (log P) and electronic properties. researchgate.net Similarly, models for antimalarial phenylureas have pointed to lipophilicity as a key driver of activity. nih.gov

The quality and predictive power of a QSAR model are highly dependent on two critical steps: the selection of appropriate molecular descriptors and rigorous statistical validation. semanticscholar.org

Descriptor Selection: Descriptors are numerical values that represent different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. nih.gov For phenylurea derivatives, commonly used descriptors include:

Lipophilicity: log P or clogP, which describes the compound's partitioning between oil and water. researchgate.netnih.gov

Electronic Descriptors: Parameters that describe the electronic distribution, such as Hammett constants (σ) or quantum chemical calculations. science.govresearchgate.net

Steric Descriptors: Parameters that describe the size and shape of the molecule or its substituents, such as Verloop's steric parameters. nih.gov

Topological Descriptors: Indices that describe molecular connectivity and shape. nih.gov

The selection of the most relevant descriptors from a large pool is a crucial step, often accomplished using statistical methods or specialized algorithms to avoid overfitting and chance correlations. semanticscholar.orgnih.gov

Statistical Validation: Once a model is built, it must be thoroughly validated to ensure it is robust, stable, and has predictive power for new, untested compounds. mdpi.com This involves both internal and external validation techniques. Key statistical metrics used for validation are summarized in the table below.

Validation ParameterDescriptionAcceptable ValueReference
r² (Coefficient of Determination)Measures the "goodness of fit" for the training set. Represents the fraction of variance in the data explained by the model.> 0.6 mdpi.com
q² or r²(CV) (Cross-Validated r²)Measures the "goodness of prediction" or internal predictive power, often using a leave-one-out (LOO) method.> 0.5 mdpi.com
r² prediction (External Validation)Measures the model's ability to predict the activity of an external test set of compounds not used in model development.Considered a true measure of predictive power. uniroma1.itmdpi.com
F-testA statistical test indicating the level of statistical confidence in the model.High values are preferred. mdpi.com
Y-scramblingA method to check for chance correlation by randomly shuffling the response variable (activity) and rebuilding the model. The resulting models should have very low r² and q² values.Low r²/q² values. semanticscholar.org

A rigorously validated QSAR model can serve as an effective screening tool to identify and prioritize promising new phenylurea derivatives for synthesis and testing. nih.govuniroma1.it

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. rasayanjournal.co.in These methods are fundamental in drug discovery for predicting binding modes, estimating binding affinities, and understanding the dynamic stability of the ligand-receptor complex. researchgate.net

Prediction of Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For phenylurea derivatives, studies have shown interactions with a variety of biological targets. The core phenylurea moiety is capable of forming key hydrogen bonds through its N-H proton and carbonyl oxygen, which often anchor the ligand in the active site of an enzyme. nih.gov

For instance, docking studies on different phenylurea derivatives have identified potential interactions with enzymes like checkpoint kinase-1 (CHK1), acetylcholinesterase (AChE), and the human adenosine (B11128) A(2A) receptor (AA₂ₐR). rasayanjournal.co.innih.govbohrium.com In the case of this compound, the urea group (-NH-CO-N<) and the phenyl ring are the primary pharmacophoric features. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. The diallyl groups introduce lipophilic character and conformational flexibility, which can influence interactions with hydrophobic pockets within a target's binding site. The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

While specific targets for this compound are not detailed in the reviewed literature, the common interactions of the phenylurea scaffold are well-documented.

Phenylurea Derivative ExampleTarget Enzyme/ReceptorKey Predicted Interactions
N-(4-tert-butylphenylcarbamoyl)benzamideCheckpoint kinase-1 (CHK1)Hydrogen bonding with amino acid residues in the active site. rasayanjournal.co.in
Cyanopyridine-phenylurea hybridsAcetylcholinesterase (AChE)Interactions with the catalytic active site and peripheral anionic site. bohrium.com
Naphtha[1,2-d]thiazol-2-yl urea derivativesHuman Adenosine A(2A) ReceptorHydrophilic and lipophilic interactions within the inhibitor binding cavity. nih.gov
PencycuronFungal EnzymesInteractions involving the phenylurea core and chloro-benzyl/cyclopentyl groups. tandfonline.com

This table presents examples of predicted interactions for various phenylurea derivatives to illustrate the utility of molecular docking for this class of compounds.

Analysis of Binding Modes and Affinities

The analysis of binding modes involves examining the specific intermolecular forces that stabilize the ligand in the receptor's active site. For a compound like this compound, the primary binding anchor is expected to be the urea linkage. The binding affinity, often expressed as a docking score or binding free energy (kcal/mol), quantifies the strength of this interaction. A lower binding energy typically indicates a more stable and potent interaction. researchgate.net

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and conformational preferences of a molecule. orientjchem.orgnrel.gov These calculations are independent of a biological target and describe the intrinsic properties of the compound itself.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. orientjchem.org

For phenylurea derivatives, the HOMO is typically localized over the electron-rich phenyl ring and the urea nitrogen atoms, while the LUMO is often distributed over the carbonyl group and the phenyl ring. orientjchem.org This distribution indicates that the molecule can engage in both electrophilic and nucleophilic interactions. Phenyl substitution in ureas is known to reduce the HOMO-LUMO gap compared to simple alkylureas, suggesting increased reactivity. tsijournals.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Phenylurea-8.393-4.5423.851

This table provides calculated FMO energies for the parent compound, phenylurea, based on DFT calculations reported in the literature, to serve as a reference for the phenylurea scaffold. orientjchem.org The specific values for this compound would require dedicated calculation.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP or EPS) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. materials.international The map displays regions of negative electrostatic potential (in red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. materials.internationalresearchgate.net

In phenylurea structures, the most negative potential is consistently located around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. researchgate.net This makes it a primary site for hydrogen bond acceptance. Conversely, the regions around the N-H protons exhibit positive electrostatic potential, identifying them as hydrogen bond donor sites. researchgate.net For this compound, the EPS map would show a strong negative region around the C=O group and a positive region around the N-H proton. The allyl groups and the phenyl ring would present areas of relatively neutral or slightly negative potential, associated with the π-electron clouds. materials.international

Conformational Landscape Analysis

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers for rotation around single bonds. nih.gov

For the core phenylurea structure, two key rotational barriers are significant:

Rotation about the C(sp²)–N(phenyl) bond: This rotation determines the orientation of the phenyl ring relative to the urea plane.

Rotation about the C(sp²)–N(amide) bond: This rotation leads to different isomers (e.g., cis and trans).

Rotational MotionCompoundCalculated Rotational Barrier (kcal/mol)
Rotation about C(sp²)-N bondPhenylurea~9.4
Rotation of Phenyl groupPhenylurea~2.4
Rotation of Methyl groupMethylurea~0.9
Rotation of Ethyl groupEthylurea~6.2

This table presents calculated rotational energy barriers for phenylurea and related alkylureas from MP2 level of theory calculations to illustrate the energetic landscape of the urea scaffold. nih.gov

Biological and Agrochemical Research Applications of Phenylurea Compounds

Plant Growth Regulation (PGR) Activity

Phenylurea derivatives are recognized as potent plant growth regulators, often exhibiting strong cytokinin-like activity. sciengine.comresearchgate.netnih.gov This activity allows them to influence a wide array of physiological and developmental processes in plants, making them valuable tools in agriculture. sciengine.comjst.go.jp

Mechanisms of Action as Cytokinin-Active Compounds

The cytokinin-like activity of phenylurea compounds is a key aspect of their function as plant growth regulators. researchgate.netsemanticscholar.org Unlike naturally occurring cytokinins, which are adenine (B156593) derivatives, phenylureas represent a distinct chemical class that can elicit similar biological responses. semanticscholar.orgwikipedia.org

Several hypotheses have been proposed to explain their mechanism of action. One suggestion is that they might act as precursors for cytokinin-active adenine derivatives, though the activity of resulting ureidopurines is relatively low compared to highly active phenylureas like Thidiazuron (B128349) (TDZ). semanticscholar.org Another possibility is that they enhance the stability of endogenous cytokinins by inhibiting cytokinin-degrading enzymes such as cytokinin oxidase/dehydrogenase (CKO). nih.govoup.com For instance, TDZ has been shown to inhibit CKO activity, which would lead to an accumulation of natural cytokinins in plant tissues. oup.com

Furthermore, some phenylurea derivatives have been observed to bind to cytokinin receptors, suggesting a direct interaction with the cytokinin signaling pathway. nih.gov Structural studies of the maize CKO1 enzyme in complex with the phenylurea derivative N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) have revealed that these inhibitors compete with natural cytokinin substrates for the same binding site. nih.gov This competitive inhibition is a crucial aspect of their mode of action. Phenylurea cytokinins may also stimulate the biosynthesis of endogenous cytokinins or alter their metabolism, leading to increased levels of active cytokinins within the plant. semanticscholar.org

The stability and resistance of phenylurea derivatives to oxidases, in contrast to natural cytokinins, contribute to their high biological activity at lower concentrations. semanticscholar.org This stability ensures a prolonged effect on plant growth and development.

Modulation of Photosynthetic Processes: Hill Reaction Inhibition

A significant body of research has demonstrated that many phenylurea derivatives act as potent inhibitors of the Hill reaction in photosynthesis. tandfonline.comroyalholloway.ac.ukoup.com The Hill reaction is a light-driven transfer of electrons from water to an artificial electron acceptor, a key process in the light-dependent reactions of photosynthesis. Inhibition of this reaction effectively blocks the photosynthetic electron transport chain.

The primary site of action for phenylurea herbicides is on the reducing side of photosystem II (PSII). tandfonline.com They are thought to bind to the D1 protein of the PSII reaction center, specifically at the QB binding niche, thereby displacing the native plastoquinone (B1678516) electron acceptor. nih.gov This blockage of electron flow from PSII halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant in the case of herbicidal applications. oup.com

The inhibitory efficiency of different phenylurea compounds on the Hill reaction can vary, and this has been linked to their chemical structure. tandfonline.com Studies have also shown that some phenylurea derivatives can act as uncouplers of cyclic photophosphorylation at higher concentrations. tandfonline.comtandfonline.com

It is important to note that while this inhibitory effect is the basis for the herbicidal action of many phenylureas, the plant growth-regulating effects are typically observed at much lower, non-herbicidal concentrations.

Effects on Plant Development: Cell Division and Elongation

The cytokinin-like activity of phenylurea compounds directly translates to their profound effects on plant cell division and elongation. sciengine.compeerj.com These compounds are known to promote callus growth and induce organogenesis in tissue culture systems. semanticscholar.org For example, derivatives like forchlorfenuron (B1673536) (CPPU) and thidiazuron (TDZ) are widely used in plant tissue culture to stimulate shoot proliferation and development. nih.govugent.be

Studies have shown that phenylurea derivatives can effectively enhance the size of various fruit tissues by promoting both cell division and cell enlargement. sciengine.com In etiolated Arabidopsis thaliana seedlings, a phenyl-urea class compound demonstrated a larger effect on stimulating cell division and expansion in the cotyledons compared to the adenine-type cytokinin, benzyl-adenine. peerj.com This highlights the potent activity of this class of compounds in promoting growth. The application of CPPU has been shown to increase the size of grapes and other fruits significantly. ishs.org

The ability of phenylureas to stimulate these fundamental cellular processes underpins their utility in various agricultural applications aimed at enhancing plant growth and modifying developmental outcomes.

Agricultural Implications: Enhancing Crop Growth and Yield

The plant growth-regulating properties of phenylurea compounds have significant implications for agriculture, with numerous studies demonstrating their potential to enhance crop growth and yield. sciengine.comnih.gov These compounds are particularly effective in promoting fruit growth in crops like kiwifruit, grapes, and melons. sciengine.com

For instance, the application of CPPU has been shown to increase the yield of cotton, particularly under dryland conditions, by enhancing lateral root production and reducing water-deficit stress. cotton.org In grapes, phenylurea derivatives like CPPU and TDZ have been found to increase cluster and berry weight. ashs.org Phenylureas such as thidiazuron are also used as defoliants in cotton harvesting. jst.go.jp

Exploration of Biochemical and Molecular Interactions

The biological activity of phenylurea compounds extends beyond their role as plant growth regulators. Research has delved into their interactions with various biochemical pathways and molecular targets, revealing a broader spectrum of potential applications.

Enzyme Inhibition Studies (e.g., MAO-B, relevant to phenylurea derivatives)

Recent studies have explored the potential of phenylurea derivatives as inhibitors of various enzymes, including monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.com

A number of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a phenylurea moiety have been synthesized and evaluated for their MAO inhibitory activity. nih.gov Several of these compounds, particularly those with a chloro substituent on the phenylurea ring, exhibited potent and selective inhibition of MAO-B. nih.gov Molecular docking studies have provided insights into the binding interactions between these phenylurea derivatives and the active site of the MAO-B enzyme. nih.gov

While this area of research is more focused on medicinal chemistry, it underscores the versatility of the phenylurea scaffold in interacting with and modulating the activity of important biological enzymes. This opens up possibilities for the design of new phenylurea-based compounds with a range of specific biological targets.

Interaction with Complement System Components (relevant to phenylurea derivatives)

The complement system is a critical component of the innate immune system, and its modulation is a key area of therapeutic research. There is evidence that certain N-heteroaryl-N'-phenylurea derivatives can act as inhibitors of the complement system. unifiedpatents.com While direct studies on 1,1-Diallyl-3-phenylurea's interaction with the complement system are not specified, the activity of other phenylurea derivatives suggests a potential area for investigation. The complement system is implicated in the development of thrombosis in hemolytic diseases, where both complement activation and hemolysis can trigger procoagulant responses and inflammation. researchgate.net

Studies on Other Protein and Receptor Binding

Research has shown that trisubstituted phenylurea derivatives can be potent antagonists for the human neuropeptide Y5 (hY5) receptor, with some ligands showing high potency (IC50 < 0.1 nM) and significant selectivity over other Y receptors. epdf.pub The Y5 receptor is a mediator of NPY-induced feeding effects, making it a target for anti-obesity therapeutics. epdf.pub Additionally, phenylurea derivatives have been investigated for their binding to various other proteins and receptors, including serum albumins. scribd.com

Role as Chemical Intermediates in Advanced Material Science

Urea (B33335) compounds, including phenylureas, are important in materials science. hud.ac.uk While specific applications of this compound as a chemical intermediate in advanced materials are not detailed in the available literature, its synthesis from diallyl amine and phenyl isocyanate is well-described. hud.ac.ukrsc.orgcore.ac.uk This synthesis is often performed in greener, bio-alternative solvents like Cyrene, highlighting a move towards more sustainable chemical processes. hud.ac.ukcore.ac.uk The reactivity of the allyl groups suggests potential for polymerization and incorporation into novel materials.

Application as Catalysts, Ligands, and Reagents in Synthetic Transformations

The utility of ureas extends to their use as catalysts, ligands, and reagents in various synthetic transformations. hud.ac.ukcore.ac.uk The synthesis of this compound itself is a notable reaction, achieved in high yield from the reaction of bis-N-allylamine (diallylamine) and phenyl isocyanate. hud.ac.ukcore.ac.uk This reaction is part of a broader methodology for creating ureas, which are valuable building blocks in organic synthesis. hud.ac.ukcore.ac.uk

Future Directions and Emerging Research Opportunities for 1,1 Diallyl 3 Phenylurea

Discovery of Novel Biological Activities Beyond Established Roles

The phenylurea chemical class is noted for a wide spectrum of biological activities, suggesting that 1,1-Diallyl-3-phenylurea may have functions beyond its currently known applications. Phenylurea herbicides are widely used in agriculture, and related derivatives have been investigated for diverse therapeutic effects. tandfonline.comtandfonline.com Research into honokiol, a naturally occurring neolignan with two allyl groups, has shown that modifying it with phenylurea moieties can produce derivatives with potent insecticidal and antifeedant activities against agricultural pests like Plutella xylostella and Mythimna separata. tandfonline.comresearchgate.net This suggests that the diallyl groups on this compound could be pivotal for potential pesticidal applications.

Furthermore, various phenylurea derivatives have demonstrated significant antiproliferative effects against human cancer cell lines and have been explored as potential antiviral agents. mdpi.com The structural motifs within this compound—the phenyl ring, the urea (B33335) bridge, and the allyl groups—are all features that could contribute to interactions with various biological targets. For instance, other substituted phenylureas have been developed as potent and selective inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways, indicating a potential anti-inflammatory role for new analogues. plos.org Another area of exploration is in quorum sensing inhibition, where phenylurea compounds have been identified as antagonists for bacterial communication systems, offering a novel approach to combating antimicrobial resistance. nottingham.ac.uk Future research could systematically screen this compound and its derivatives against a panel of biological targets to uncover these and other novel activities.

Table 1: Potential Biological Activities for this compound Based on Related Compounds

Biological Activity Related Phenylurea Compounds/Derivatives Potential Research Focus Citation(s)
Insecticidal Honokiol derivatives with phenylurea moieties Evaluation against common agricultural pests. tandfonline.comresearchgate.net
Herbicidal Diuron (B1670789), Isoproturon, Linuron Screening for pre- or post-emergence weed control. tandfonline.comresearchgate.net
Antiproliferative 3-(3,4-Dichlorophenyl)-1-(oxazol-2-yl)-1-phenylurea In vitro testing against various cancer cell lines.
Antiviral (Thio)semicarbazone-based benzimidazoles Screening against a range of human viruses. mdpi.com
Anti-inflammatory 1-(4-trifluoro-methoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) Investigation as a soluble epoxide hydrolase (sEH) inhibitor. plos.org
Quorum Sensing Inhibition Tri-substituted ureas Testing for inhibition of bacterial virulence factor production. nottingham.ac.uk

Development of Advanced Analytical and Characterization Methods

The characterization of this compound has been established using standard spectroscopic techniques. rsc.org However, future research will demand more sophisticated analytical methods to study its behavior in complex biological and environmental matrices, detect trace amounts, and characterize its transformation products.

Advanced chromatographic techniques, particularly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), would be essential for quantifying the compound in various samples with high sensitivity and selectivity, a method already proven for other phenylurea compounds. plos.org High-resolution mass spectrometry (HRMS) combined with techniques like ion mobility spectrometry could provide not only precise mass data but also information on the molecule's three-dimensional shape (i.e., its collision cross-section), which can help in distinguishing it from isomers and metabolites. uni.lu

For sample preparation, modern techniques like Solid Phase Microextraction (SPME) offer a solvent-free, efficient way to extract and concentrate the analyte from complex samples. acs.org Computational modeling of SPME kinetics can further optimize extraction conditions for faster and more comprehensive analysis. acs.org The development of these advanced methods will be crucial for pharmacokinetic studies, environmental monitoring, and understanding the compound's metabolic fate.

Table 2: Known Spectroscopic Data for this compound

Analytical Method Observed Data Citation
Infrared (IR) 3351, 2980, 1639, 1597, 1532, 1443 cm⁻¹ rsc.org
¹H NMR (CDCl₃, 500 MHz) δ 3.95-3.97 (m, 4H), 5.25-5.31 (m, 4H), 5.85-5.92 (m, 2H), 6.51 (br. s, 1H), 6.99-7.02 (m, 1H), 7.24-7.28 (m, 2H), 7.31-7.34 (m, 2H) rsc.org
¹³C NMR (CDCl₃, 125 MHz) δ 49.8, 117.3, 119.6, 122.9, 128.8, 134.1, 139.2, 155.5 rsc.org
High-Resolution Mass Spectrometry (HRMS-ESI) m/z Calcd for [C₁₃H₁₇N₂O]⁺: 217.1335; found: 217.1344 rsc.org

Integration with Artificial Intelligence and Machine Learning for De Novo Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery, and these technologies present a significant opportunity for the de novo design of novel analogs of this compound. mdpi.comfrontiersin.org Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known molecules to learn the underlying rules of chemical structure and bonding. bham.ac.ukresearchgate.net

Step Description AI/ML Tools Desired Outcome
1. Data Curation Compile a dataset of phenylurea compounds and other molecules with desired activities (e.g., herbicidal, insecticidal). Data mining algorithms. A large, curated dataset for model training.
2. Model Training Train a generative model on the chemical structures (e.g., SMILES strings) from the dataset. Recurrent Neural Networks (RNNs), Autoencoders. A model that can generate novel, valid chemical structures.
3. Guided Generation Use the trained model to generate new molecules, optimizing for specific properties using reinforcement learning. Reinforcement Learning (RL), property prediction models (QSAR). A focused library of virtual compounds with high predicted activity and drug-likeness.
4. Filtering & Scoring Score the generated molecules based on synthetic complexity, novelty, and predicted properties. Retrosynthesis prediction tools, scoring functions. A prioritized list of candidate molecules for synthesis.
5. Synthesis & Validation Synthesize and experimentally test the top-ranked candidates to validate the model's predictions. Laboratory synthesis and bioassays. Experimentally validated lead compounds.

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

While the synthesis of ureas is a well-established area of chemistry, there is a continuous drive to develop greener and more efficient methods. A highly sustainable protocol for synthesizing this compound has already been developed, utilizing the reaction of diallylamine (B93489) with phenyl isocyanate in Cyrene™, a bio-alternative solvent. rsc.orghud.ac.uk This method eliminates the need for toxic, commonly used solvents like DMF and simplifies the work-up procedure, resulting in a significant increase in molar efficiency compared to standard industrial protocols. hud.ac.uk

Future research can build upon this foundation. One avenue is the exploration of catalytic methods. For example, palladium-catalyzed rearrangements have been developed for related nitrogen-containing compounds, which could potentially be adapted to create novel synthetic routes or access different isomers. uvm.edu Another promising direction is the application of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. Exploring enzymatic synthesis could provide an even more sustainable route, leveraging the high selectivity of enzymes to construct the urea linkage under mild conditions. These approaches align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents.

Table 4: Comparison of Synthetic Routes for Phenylureas

Parameter Traditional Method (e.g., in DMF) Sustainable Method (in Cyrene™) Future Exploration (e.g., Flow Chemistry)
Solvent Often toxic and high-boiling (e.g., DMF, CH₂Cl₂) Bio-alternative, biodegradable (Cyrene™) Minimal solvent use, or green solvents.
Efficiency Lower molar efficiency, often requires chromatography. High yield (e.g., 99%), simple filtration work-up. rsc.org Potentially higher throughput and yield.
Waste Generates significant solvent and purification waste. Waste is primarily water. hud.ac.uk Reduced waste streams due to high efficiency.
Process Batch processing. Batch processing. Continuous processing.
Sustainability Low. High. hud.ac.uk Potentially very high.

Understanding Environmental Fate and Interaction in Agrochemical Contexts

Should this compound be considered for agrochemical applications, a thorough understanding of its environmental fate is imperative. Phenylurea herbicides as a class are known to persist moderately in the environment and can be mobile in soil, which creates a risk of leaching into groundwater. tandfonline.comresearchgate.netresearchgate.net The environmental behavior of these compounds is governed by a combination of abiotic processes, such as photochemical degradation on soil surfaces, and biotic processes, primarily microbial degradation. tandfonline.comoup.com

The specific structure of this compound, with its two allyl groups, may significantly influence its environmental profile compared to other phenylureas like diuron or isoproturon. The allyl moieties could be susceptible to specific enzymatic or chemical attacks, potentially leading to unique degradation pathways and transformation products. Studies on the degradation of other diallyl compounds, such as diallyl phthalate, show that oxidation often targets these functional groups. mdpi.comsemanticscholar.org Research should focus on identifying the primary degradation pathways of this compound in soil and aquatic systems, characterizing its major metabolites, and determining its sorption-desorption behavior in different soil types. This knowledge is essential for predicting its environmental mobility and persistence. tandfonline.comresearchgate.net

Table 5: Key Factors Influencing the Environmental Fate of Phenylurea Compounds

Factor Description Relevance to this compound Citation(s)
Biodegradation Microbial activity is a primary degradation pathway for phenylureas in soil. The allyl groups may offer additional sites for microbial metabolism. tandfonline.comoup.comscispace.com
Photodegradation Decomposition on soil and water surfaces when exposed to sunlight. The aromatic ring is a likely site for photochemical reactions. tandfonline.com
Hydrolysis Chemical breakdown in water, which can be dependent on pH. Phenylureas are generally stable at neutral pH but can degrade in acidic or basic conditions. tandfonline.com
Sorption The tendency of the compound to bind to soil organic matter and clay particles. This will determine its mobility and potential for leaching into groundwater. tandfonline.comresearchgate.net
Metabolites The formation of transformation products, which may have their own environmental profiles. Identifying degradation products is crucial for a complete environmental assessment. tandfonline.com

Design of Smart Delivery Systems for Targeted Applications

To maximize efficacy and minimize the environmental impact of potent agrochemicals, the development of smart delivery systems is a key area of research. cabidigitallibrary.org Nanotechnology offers powerful tools for creating such systems, where the active ingredient, such as this compound, is encapsulated within a nanocarrier. mdpi.com

Materials like natural zeolites, silica (B1680970) nanoparticles, and biodegradable polymers can be engineered to form nanostructures that trap the compound. cabidigitallibrary.orguonbi.ac.ke These formulations are designed for a controlled or triggered release, ensuring that the active ingredient is delivered to the target (e.g., a plant or pest) over a prolonged period. nanourea.inresearchgate.net This approach can significantly enhance the efficiency of the agrochemical, meaning less product is needed for the same effect. researchgate.net Furthermore, by controlling the release and preventing the compound from being immediately washed away, these smart delivery systems can drastically reduce environmental runoff and leaching, addressing one of the main concerns with phenylurea herbicides. cabidigitallibrary.orguonbi.ac.ke Future research could focus on formulating this compound into various nanocarriers and evaluating their release kinetics and efficacy in controlled environments.

Table 6: Potential Nanocarriers for Smart Delivery of this compound

Nanocarrier Type Description Potential Advantage Citation(s)
Nanozeolites Porous, crystalline aluminosilicates that can be loaded with guest molecules. Natural, cost-effective, and can reduce environmental pollution. uonbi.ac.ke
Silica Nanoparticles Mesoporous silica structures with a large surface area and biocompatibility. High loading capacity and tunable release properties. mdpi.com
Layered Nanostructures Materials like layered double hydroxides or hydroxyapatite (B223615) where molecules are intercalated. Provides prolonged and smart release of nutrients or pesticides. cabidigitallibrary.orgmdpi.com
Polymeric Nanoparticles Biodegradable polymers (e.g., chitosan) forming a matrix to encapsulate the active agent. Biocompatible, biodegradable, and can be functionalized for targeted delivery. cabidigitallibrary.org

Q & A

Q. What are the standard synthetic routes for 1,1-Diallyl-3-phenylurea, and how are reaction parameters optimized?

The synthesis of this compound typically involves alkylation of phenylurea precursors with allyl halides. Retrosynthetic analysis (e.g., AI-powered models in ) can identify feasible pathways, focusing on one-step protocols to minimize side reactions. Optimization includes adjusting stoichiometry (e.g., excess allyl bromide), temperature (60–80°C), and catalysts (e.g., K₂CO₃). Solvent choice (e.g., DMF or acetonitrile) impacts yield due to polarity effects .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral artifacts addressed?

  • NMR : ¹H/¹³C NMR confirms allyl group integration (δ 5.0–5.8 ppm for vinyl protons) and urea NH signals (δ 6.5–7.5 ppm).
  • IR : Strong absorption ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 231). Artifacts (e.g., residual solvents) are mitigated by rigorous purification (recrystallization or column chromatography) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in this compound derivatization reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model electronic and steric effects at reaction sites. For example, allyl groups may induce steric hindrance, directing electrophilic attacks to the para position of the phenyl ring. Molecular docking studies (AutoDock Vina) can further predict binding affinities in biological targets .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?

  • Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Dose-Response Analysis : Test compounds across a concentration gradient (1–100 µM) to identify EC₅₀ discrepancies.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to contextualize bioactivity .

Q. How to design a structure-activity relationship (SAR) study for this compound as a kinase inhibitor?

  • Scaffold Modification : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring).
  • Kinase Assays : Use ADP-Glo™ kinase assays to measure inhibition of target kinases (e.g., EGFR or VEGFR2).
  • Data Integration : Correlate IC₅₀ values with computational descriptors (e.g., LogP, polar surface area) using multivariate regression .

Data Contradiction and Validation

Q. How should researchers address inconsistent thermal stability data for this compound?

  • Thermogravimetric Analysis (TGA) : Conduct triplicate runs under inert atmosphere (N₂) to assess decomposition temperatures.
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify experimental outliers .

Q. What validation steps ensure reproducibility in catalytic applications of this compound?

  • Catalyst Recycling : Test reusability over 3–5 cycles, monitoring yield via GC-MS.
  • Control Experiments : Exclude catalyst or vary loading (1–5 mol%) to confirm its role in reaction mechanisms .

Methodological Resources

  • Synthetic Protocols : See for AI-driven retrosynthesis tools and for urea functionalization strategies.
  • Safety Compliance : Refer to and for OSHA/CLP-aligned handling guidelines.
  • Data Analysis : provides frameworks for resolving contradictory findings.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diallyl-3-phenylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1-Diallyl-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.